6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one
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Overview
Description
6-Bromospiro[2H-benzofuran-3,4’-oxazolidine]-2’-one is a complex organic compound characterized by a spirocyclic structure. This compound features a benzofuran moiety fused with an oxazolidine ring, with a bromine atom attached to the benzofuran ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromospiro[2H-benzofuran-3,4’-oxazolidine]-2’-one typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form 6-methoxybenzofuran, followed by demethylation to yield 6-hydroxybenzofuran . The next step involves the formation of the oxazolidine ring through a cyclization reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of cost-effective reagents, scalable reaction conditions, and environmentally benign processes to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromospiro[2H-benzofuran-3,4’-oxazolidine]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups into the benzofuran ring .
Scientific Research Applications
6-Bromospiro[2H-benzofuran-3,4’-oxazolidine]-2’-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Bromospiro[2H-benzofuran-3,4’-oxazolidine]-2’-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit antimicrobial activity by targeting bacterial enzymes and disrupting cellular processes . The oxazolidine ring may also contribute to the compound’s biological activity by interacting with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromospiro[2H-benzofuran-3,4’-oxazolidine]-2’-one include:
- 6-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride
- 6-bromo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride
Uniqueness
What sets 6-Bromospiro[2H-benzofuran-3,4’-oxazolidine]-2’-one apart is its unique combination of a benzofuran core and an oxazolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6'-bromospiro[1,3-oxazolidine-4,3'-2H-1-benzofuran]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-6-1-2-7-8(3-6)14-4-10(7)5-15-9(13)12-10/h1-3H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNNSZOUKRUDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(=O)N2)C3=C(O1)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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